REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[CH:1]([CH2:2][CH3:3])=[O:4].[N+:5](=[O:6])([O-:7])[c:8]1[cH:9][cH:10][c:11]([CH:12]=[O:13])[cH:14][cH:15]1.[Na+:17].[OH-:16]>>[CH:1]([C:2]([CH3:3])=[CH:12][c:11]1[cH:10][cH:9][c:8]([N+:5](=[O:6])[O-:7])[cH:15][cH:14]1)=[O:4]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C=O)=Cc1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |